molecular formula C24H26N6O4 B11602054 N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11602054
M. Wt: 462.5 g/mol
InChI Key: ZYTWTDRPEGMFIL-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a highly complex heterocyclic compound featuring a tricyclic core fused with furan, morpholine, and imino functional groups. The furan moiety may confer metabolic stability, while the morpholine group could enhance solubility and pharmacokinetic properties .

Properties

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H26N6O4/c1-16-4-5-20-27-22-19(24(32)30(20)15-16)13-18(23(31)26-14-17-3-2-10-34-17)21(25)29(22)7-6-28-8-11-33-12-9-28/h2-5,10,13,15,25H,6-9,11-12,14H2,1H3,(H,26,31)

InChI Key

ZYTWTDRPEGMFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC5=CC=CO5)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and morpholine derivatives, followed by their coupling with the triazatricyclo core. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and morpholine moieties allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The compound shares structural motifs with fluorinated triazole derivatives described in (e.g., compounds 16 and 17). These analogs feature triazole rings and fluorinated alkyl chains, which are critical for bioactivity in antiviral or anticancer contexts.

Furan and Morpholine Substituents

The furan-2-ylmethyl group is structurally similar to furyloxyfen (), a herbicide with a furan-phenoxy backbone. This suggests the target compound might interact with biological systems through π-π stacking or hydrogen bonding, akin to furan-derived agrochemicals . The morpholine-ethyl substituent parallels morpholine-containing pharmaceuticals (e.g., linezolid), where morpholine enhances water solubility and bioavailability. This group may similarly improve the compound’s pharmacokinetic profile compared to non-polar analogs .

Comparative Data Table

Property Target Compound Compound 16 () Furilazole ()
Core Structure Tricyclic (1,7,9-triazatricyclo) Bicyclic (tetrahydrofuran-triazole) Oxazolidine-furan
Key Substituents Furan-2-ylmethyl, morpholinylethyl Fluorinated alkyl, triazole Dichloroacetyl, furanyl
Molecular Weight Estimated >500 g/mol ~1200 g/mol (fluorinated chain) ~300 g/mol
Potential Bioactivity Hypothesized kinase inhibition Antiviral (nucleotide analog) Herbicide safener
Solubility Moderate (morpholine enhances) Low (fluorinated chain) Low
Synthetic Complexity High (tricyclic fusion) Moderate (modular triazole coupling) Low

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